![molecular formula C20H24N2O3S B5219915 N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide, also known as MPCC, is a chemical compound that has been extensively researched for its potential use in the field of medicine. MPCC belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, MPCC has been found to have a unique mechanism of action that makes it useful in the treatment of various diseases. In
作用机制
The mechanism of action of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a key role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound is able to reduce inflammation and pain, as well as inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. In addition, this compound has been found to increase the expression of heat shock proteins, which play a key role in protecting cells from stress.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it useful in the study of various inflammatory and pain-related conditions. In addition, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are numerous future directions for the study of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound, which is not fully understood. In addition, further studies are needed to explore the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of more soluble forms of this compound could expand its potential use in lab experiments.
合成方法
The synthesis of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide involves the reaction between 4-methylphenylsulfonyl chloride and 4-methylpiperidine in the presence of a base. The product obtained is then treated with 3-nitrobenzoyl chloride to form this compound. The reaction scheme is shown below:
科学研究应用
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as rheumatoid arthritis and osteoarthritis. This compound has also been found to have antitumor properties and has been studied for its potential use in cancer treatment. In addition, this compound has been found to have neuroprotective properties, making it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-8-18(9-7-15)21-26(24,25)19-5-3-4-17(14-19)20(23)22-12-10-16(2)11-13-22/h3-9,14,16,21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDJHQRXUIJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


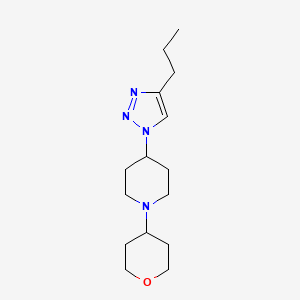
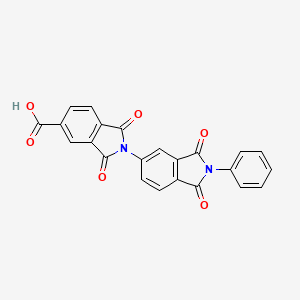
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
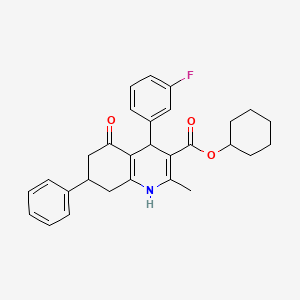
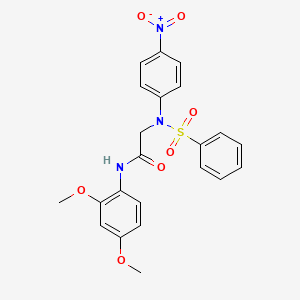
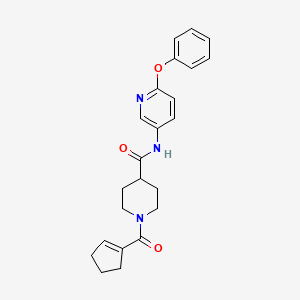
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)